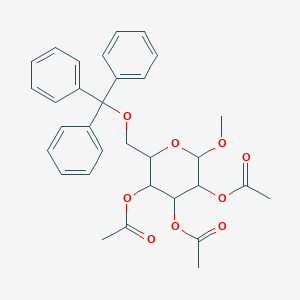

4-甲氧基苯基 2,3,4,6-四-O-乙酰基-α-D-甘露吡喃苷

描述

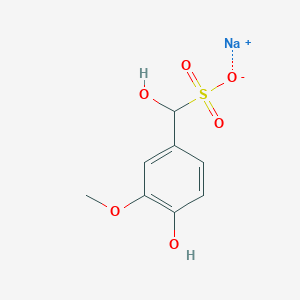

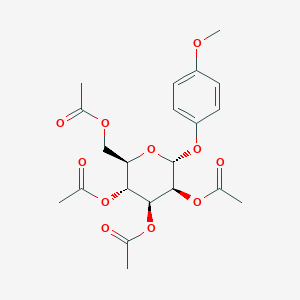

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic derivative of mannose, a naturally occurring monosaccharide. It is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring and a methoxyphenyl group at the first position. This compound is of interest due to its potential applications in the synthesis of complex carbohydrates and glycoconjugates, which are important in biological recognition processes and drug development.

Synthesis Analysis

The synthesis of related mannopyranoside derivatives has been reported using selective protecting groups and methylation techniques. For instance, the synthesis of various methyl ethers of methyl α-D-mannopyranoside was achieved by employing benzoyl protecting groups and methylation with diazomethane . Similarly, the synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides involved the use of benzylidene and acetyl protecting groups, followed by chemoselective reduction . These methods highlight the importance of protecting group strategies in the synthesis of mannopyranoside derivatives, which could be applicable to the synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside.

Molecular Structure Analysis

The molecular structure of mannopyranoside derivatives can be elucidated using crystallographic techniques. For example, the crystal structure of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside was determined to be in the orthorhombic system with specific unit cell dimensions, revealing that it is an α-anomer and providing evidence of intramolecular and intermolecular hydrogen bonding . This information is crucial for understanding the three-dimensional conformation and reactivity of such compounds.

Chemical Reactions Analysis

Mannopyranoside derivatives can undergo various chemical reactions, which are essential for their transformation into more complex structures. The study of diastereoisomers of methyl 4-O-(1-ethoxyethyl)-α-D-mannopyranoside showed differences in their physical properties due to the presence of an axially attached methyl group, suggesting different reactivities based on stereochemistry . Additionally, the conversion of azido to amino groups and subsequent reactions with other molecules, as reported for the synthesis of the terminal unit of the O-specific polysaccharide of Vibrio cholerae O:1, serotype Ogawa, demonstrates the versatility of mannopyranoside derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of mannopyranoside derivatives can be characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as thin-layer chromatography (TLC). Significant differences in these properties were observed among diastereoisomers of mannopyranoside derivatives, which can be attributed to their molecular structure and the presence of different protecting groups . The crystallographic study also contributes to the understanding of the physical properties by revealing the solid-state structure of the compounds .

科学研究应用

合成抗原和疫苗研究

合成抗原的研究利用了类似于 4-甲氧基苯基 2,3,4,6-四-O-乙酰基-α-D-甘露吡喃苷的衍生物,用于合成模仿病原体表面结构的复杂多糖。例如,研究人员合成了模拟霍乱弧菌 O 抗原的化合物,这可能对疫苗开发或细菌发病机制的研究产生影响 (Lei、Ogawa 和 Kováč,1995 年),(Lei、Ogawa 和 Kováč,1996 年)。

糖缀合物合成

糖缀合物的合成(一种由连接到蛋白质或脂质上的碳水化合物组成的分子)通常使用类似于 4-甲氧基苯基 2,3,4,6-四-O-乙酰基-α-D-甘露吡喃苷的中间体。这些糖缀合物在研究碳水化合物-凝集素相互作用中具有应用,这对于理解细胞通讯、免疫反应和病原体识别至关重要。这种应用的一个例子是制备含有荧光团的缀合物以研究碳水化合物-凝集素相互作用,以及与磷脂的缀合物以制备脂质体 (Becker、Furneaux、Reck 和 Zubkov,1999 年)。

用于生物学研究的寡糖合成

高甘露糖型 N-聚糖(如与 N-聚糖相关的五糖和六糖)的合成展示了 4-甲氧基苯基 2,3,4,6-四-O-乙酰基-α-D-甘露吡喃苷衍生物在构建生物学相关寡糖中的应用。这些合成的寡糖用于研究糖蛋白的结构和功能,对理解疾病、免疫反应和开发治疗剂具有重要意义 (Jiang、Liang、Jin、Lu、Dong、Wang 和 Zhang,2015 年)。

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXBVOPPUTUES-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536903 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

CAS RN |

17042-40-9 | |

| Record name | α-D-Mannopyranoside, 4-methoxyphenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)